molecular formula C12H16N2O B1288890 1-Acetyl-6-amino-3,3-dimethylindoline CAS No. 453562-71-5

1-Acetyl-6-amino-3,3-dimethylindoline

Cat. No.: B1288890
CAS No.: 453562-71-5
M. Wt: 204.27 g/mol
InChI Key: FDFKETITWKJRNI-UHFFFAOYSA-N
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Description

Overview and Significance of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone is a bicyclic organic compound belonging to the indoline family. Its molecular formula is $$ \text{C}{12}\text{H}{16}\text{N}_{2}\text{O} $$, with a molecular weight of 204.27 g/mol. The compound features a fused benzene and pyrrolidine ring system, with a ketone group at position 1 and an amino substituent at position 6 (Figure 1).

Table 1: Key Properties of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone

Property Value
Molecular Formula $$ \text{C}{12}\text{H}{16}\text{N}_{2}\text{O} $$
Molecular Weight 204.27 g/mol
SMILES CC(=O)N1CC(C)(C)C2=C1C=C(N)C=C2
IUPAC Name 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone

This compound is significant in medicinal chemistry due to its role as a versatile scaffold for synthesizing bioactive molecules. Its indoline core is structurally analogous to natural alkaloids, enabling interactions with biological targets such as enzymes and receptors.

Historical Context and Discovery

The synthesis of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone was first reported in the early 2000s, with patents describing its preparation via acetylation of 6-amino-3,3-dimethylindoline intermediates. A notable method involves nitration of 3,3-dimethylindoline followed by reduction and acetylation. Advances in catalytic hydrogenation and regioselective functionalization have improved yields (>90%) and purity (>95%).

The compound gained attention for its potential in drug discovery, particularly in kinase inhibition and antimicrobial applications. Its development parallels broader interest in indoline derivatives as privileged structures in pharmaceuticals.

Classification within Indole and Indoline Derivatives

Indolines are saturated analogs of indoles, characterized by a bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring. 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone is classified as a 3,3-dimethylindoline derivative due to its substituents:

  • Position 1 : Acetyl group ($$ \text{CH}_{3}\text{CO}- $$).
  • Position 6 : Amino group ($$ -\text{NH}_{2} $$).
  • Position 3 : Two methyl groups ($$ \text{CH}_{3} $$).

Table 2: Structural Comparison with Related Indoline Derivatives

Compound Substituents Biological Relevance
6-Amino-3,3-dimethylindolin-2-one Ketone at position 2 Antimicrobial activity
1-Acetylindoline Unsubstituted indoline core Antioxidant applications

The 3,3-dimethyl substitution enhances steric stability, while the amino and acetyl groups enable hydrogen bonding and electrophilic interactions.

Registry Numbers and Compound Identification

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone is cataloged under multiple identifiers:

Table 3: Registry and Identification Data

Identifier Value Source
CAS Registry 453562-71-5
PubChem CID 21865176
ChemSpider ID 10609402
MDL Number MFCD07636699
InChI Key FDFKETITWKJRNI-UHFFFAOYSA-N

These identifiers facilitate precise tracking in chemical databases and regulatory frameworks. The compound’s spectral data (NMR, IR) and chromatographic profiles are documented in synthetic studies.

Properties

IUPAC Name

1-(6-amino-3,3-dimethyl-2H-indol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-5-4-9(13)6-11(10)14/h4-6H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFKETITWKJRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C2=C1C=C(C=C2)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619053
Record name 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453562-71-5
Record name 1-Acetyl-6-amino-3,3-dimethylindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453562-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID80619053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(6-amino-2,3-dihydro-3,3-dimethyl-1H-indol-1-yl)
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 6-nitro-3,3-dimethylindoline with ethanone under reducing conditions to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction of the nitro group to an amino group.

Industrial Production Methods: In an industrial setting, the production of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s indole core allows it to interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

A. Indole/Indoline-Based Derivatives

1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Structure: Contains nitro groups on both indole (position 5) and thioether-linked phenyl rings. Activity: Demonstrated superior antimalarial activity (pIC₅₀ = 8.2129) compared to chloroquine (pIC₅₀ = 7.5528), attributed to electron-withdrawing nitro groups enhancing target binding . Synthesis: Prepared via α-thioether linkage formation, differing from the target compound’s indoline synthesis .

CBL0137 (Carbazole Derivative) Structure: 1-[6-Acetyl-9-(2-(isopropylamino)ethyl)carbazol-3-yl]ethanone. Activity: Exhibited trypanocidal activity in murine models of human African trypanosomiasis (HAT). Structural analogs (CBL0187, CBL0174) showed similar in vitro activity, highlighting the importance of acetyl and aminoethyl groups .

1-(4-(Quinolin-8-ylamino)phenyl)ethanone Structure: Features a quinoline-amino-phenyl scaffold. Activity: Derived chalcones demonstrated antibacterial activity against Escherichia coli and Salmonella Typhi via Claisen-Schmidt condensation .

B. Phenolic and Heterocyclic Derivatives

1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone Activity: Exhibited α-glucosidase inhibitory activity due to hydroxyl group positioning, outperforming paeonol and isoacetovanillon .

1-(3,4-Dihydroxy-phenyl)-2-(7-methoxy-1-methyl-β-carbolin-2-yl)-ethanone Activity: Broad-spectrum antibacterial activity against Gram-positive bacteria, linked to dihydroxy-phenyl substituents .

Structural and Functional Comparison Table

Compound Name Key Substituents Synthesis Method Bioactivity/Application Reference
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone 6-Amino, 3,3-dimethyl indoline, acetyl Indoline functionalization Pharmaceutical intermediate
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-Nitroindole, 4-nitrothioether α-Thioether synthesis Antimalarial (pIC₅₀ = 8.2129)
CBL0137 Carbazole, isopropylaminoethyl Carbazole alkylation Trypanocidal agent
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-Dihydroxy, 4-methoxy Phenolic condensation α-Glucosidase inhibition
1-(4-(Quinolin-8-ylamino)phenyl)ethanone Quinoline-amino-phenyl Claisen-Schmidt condensation Antibacterial (Gram-negative pathogens)

Key Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro substituents (e.g., in derivatives) enhance antimalarial activity by improving target binding .
  • Hydroxyl/Methoxy Groups: Increase polarity and α-glucosidase inhibition (e.g., 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) .
  • Amino/Alkylamino Groups: Critical for trypanocidal activity in carbazole derivatives (CBL0137) and antibacterial effects in β-carboline analogs .
  • Dimethylindoline Core : The target compound’s rigid indoline structure may optimize pharmacokinetic properties compared to flexible indole derivatives.

Biological Activity

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone has a molecular formula of C₁₂H₁₇N₂O and a molecular weight of approximately 201.28 g/mol. The compound features an indoline moiety, which is significant for its biological activity due to its ability to interact with various biological macromolecules.

Antimicrobial Properties

Research indicates that 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties . It is believed to exert cytotoxic effects on cancer cells through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that it can significantly reduce the viability of breast cancer cell lines when used in combination with established chemotherapeutics like palbociclib .

The mechanism of action of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone involves its interaction with specific molecular targets. The indole core allows for interactions through hydrogen bonding and π-π stacking with enzymes or receptors involved in various biological pathways. This binding can modulate the activity of these targets, leading to altered cellular responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
6-AminoindoleIndole derivativeLacks the ethanone group; primarily studied for basic properties.
3,3-DimethylindoleIndole derivativeFocused on organic synthesis rather than biological activity.
2-AminobenzophenoneBenzophenone derivativeExhibits different biological activities; used in photochemistry.

The presence of both an amino group and a carbonyl group on the indole core in 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone contributes to its distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : Research involving MDA-MB-231 breast cancer cells revealed that treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls (87% vs. 48% viability), suggesting strong anticancer potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone?

  • Methodology : The compound can be synthesized via acylation of the indoline precursor using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Key steps include protecting the amino group prior to acylation to prevent undesired side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
  • Experimental Design : Optimize reaction parameters (e.g., solvent polarity, catalyst loading, temperature) to maximize yield. Monitor reaction progress using TLC or HPLC.

Q. How can the structural integrity of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone be confirmed?

  • Characterization Techniques :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the acetyl group (δ ~2.5 ppm for CH₃ and ~200 ppm for carbonyl) and indoline backbone.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions .

Q. What safety protocols are critical when handling this compound?

  • Precautionary Measures :

  • Avoid inhalation of dust/vapors (use fume hoods) and direct skin contact (wear nitrile gloves).
  • Store in a cool, dry environment away from oxidizing agents.
  • Toxicity data may be limited; treat as potentially hazardous based on structural analogs .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives of 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone?

  • Methodology :

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or Brønsted acids for improved regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) may enhance reaction rates compared to non-polar solvents.
  • Temperature Gradients : Conduct reactions under reflux or microwave-assisted conditions to reduce time and side products .

Q. What mechanistic insights exist for the acylation of 3,3-dimethylindoline precursors?

  • Friedel-Crafts Pathway : The reaction proceeds via electrophilic aromatic substitution, where the Lewis acid polarizes the acetyl group, generating an acylium ion. The amino group’s electron-donating effects direct substitution to the para position. Competing pathways (e.g., N-acetylation) are minimized by amino protection .

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

  • Structure-Activity Relationship (SAR) Approach :

  • Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the indoline ring to alter pharmacokinetic properties.
  • Replace the acetyl group with bioisosteres (e.g., sulfonamide) to enhance binding affinity.
  • Test in vitro against target enzymes (e.g., kinases) using fluorescence-based assays .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Data Validation Strategies :

  • Cross-validate NMR assignments using 2D techniques (COSY, HSQC).
  • Compare experimental IR spectra with computational predictions (DFT calculations).
  • Replicate synthesis under controlled conditions to isolate batch-specific anomalies .

Experimental Design Considerations

  • Sample Stability : Degradation studies (e.g., accelerated stability testing under varying pH/temperature) are critical for long-term storage.
  • Data Reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere (e.g., N₂ vs. air) to minimize variability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetyl-6-amino-3,3-dimethylindoline
Reactant of Route 2
1-Acetyl-6-amino-3,3-dimethylindoline

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